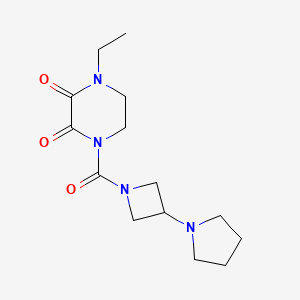
1-Ethyl-4-(3-pyrrolidin-1-ylazetidine-1-carbonyl)piperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(3-pyrrolidin-1-ylazetidine-1-carbonyl)piperazine-2,3-dione, commonly referred to as Etazolate, is a pharmacological compound that has been extensively researched for its potential therapeutic applications. Etazolate belongs to the class of pyrrolidinylazetidinylpiperazines and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of Etazolate is not fully understood. However, it is believed to act on the GABAergic and glutamatergic neurotransmitter systems. Etazolate has been found to enhance the release of GABA, which is an inhibitory neurotransmitter, and modulate the activity of glutamate, which is an excitatory neurotransmitter. This modulation of neurotransmitter activity is believed to be responsible for the anxiolytic, antidepressant, and cognitive-enhancing effects of Etazolate.
Biochemical and Physiological Effects:
Etazolate has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in neuronal survival and synaptic plasticity. Etazolate has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Etazolate has several advantages for lab experiments. It has been found to have a good safety profile and low toxicity. It is also relatively easy to synthesize, which makes it accessible for research purposes. However, there are some limitations to using Etazolate in lab experiments. It has a short half-life, which may limit its efficacy in some applications. It also has poor solubility in water, which may make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for research on Etazolate. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Etazolate has been found to have neuroprotective effects and may have the potential to slow down the progression of these diseases. Another area of interest is its potential applications in the treatment of anxiety disorders and depression. Etazolate has been found to have anxiolytic and antidepressant effects and may have the potential to be a novel treatment for these disorders. Finally, further research is needed to fully understand the mechanism of action of Etazolate and its potential applications in other neurological and psychiatric disorders.
Méthodes De Synthèse
Etazolate can be synthesized through a multi-step process that involves the reaction of 1-ethylpiperazine-2,3-dione with pyrrolidine, followed by the reaction with ethyl chloroformate and azetidine-1-carbonyl chloride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
Etazolate has been extensively researched for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic, antidepressant, and cognitive-enhancing effects. Etazolate has been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. It has also been found to have potential applications in the treatment of anxiety disorders, depression, and schizophrenia.
Propriétés
IUPAC Name |
1-ethyl-4-(3-pyrrolidin-1-ylazetidine-1-carbonyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-2-15-7-8-18(13(20)12(15)19)14(21)17-9-11(10-17)16-5-3-4-6-16/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDGKUWHGAGMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]piperazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate](/img/structure/B2590893.png)



![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)


![5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2590902.png)

![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2590907.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)